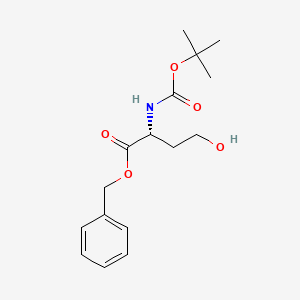
Boc-D-Homoser-Obzl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-Homoser-Obzl is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester group, which are used to protect functional groups during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Homoser-Obzl typically involves the protection of the amino group of D-homoserine with a Boc group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection and benzyl alcohol in the presence of a catalyst for esterification . The reactions are usually carried out under mild conditions to prevent the decomposition of the protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-Homoser-Obzl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid or HCl in methanol.
Ester Hydrolysis: Hydrolysis of the benzyl ester group to yield the corresponding carboxylic acid.
Substitution Reactions: Nucleophilic substitution reactions involving the amino group after deprotection.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or oxalyl chloride in methanol.
Ester Hydrolysis: Aqueous sodium hydroxide or other basic conditions.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products Formed
Deprotected Amino Acid: After removal of the Boc group.
Carboxylic Acid: After hydrolysis of the benzyl ester group.
Substituted Amino Acid Derivatives: After nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Boc-D-Homoser-Obzl is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Boc-D-Homoser-Obzl involves the protection of functional groups during chemical reactions. The Boc group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group . These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Boc-D-Homoser-Obzl is unique due to the presence of the D-homoserine backbone, which provides distinct stereochemistry compared to other similar compounds. This unique structure allows for specific interactions in biological systems and makes it a valuable intermediate in the synthesis of peptides and other biologically active molecules .
Propiedades
Fórmula molecular |
C16H23NO5 |
|---|---|
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
benzyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
Clave InChI |
YQTGYJUMDNISEP-CYBMUJFWSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCO)C(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















